Cas no 49637-08-3 (1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ylester, hydrochloride (1:1))

1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ylester, hydrochloride (1:1) structure
49637-08-3 structure
Nombre del producto:1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ylester, hydrochloride (1:1)
Número CAS:49637-08-3
MF:C35H53ClN2O3
Megavatios:585.259929418564
CID:329768
PubChem ID:39502

1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ylester, hydrochloride (1:1) Propiedades químicas y físicas

Nombre e identificación

    • 1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ylester, hydrochloride (1:1)
    • [5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate,hydrochloride
    • 1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyr
    • 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-(1)benzopyrano(4,3-c)pyridin-10-yl ester, monohydrochloride
    • 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-[1]benzopyrano[4,3-c]pyridin-10-yl 1-piperidinebutyrate monohydrochloride
    • Nabitan hydrochloride [USAN]
    • Q27254650
    • AKOS040748986
    • DTXSID20964312
    • Nabitan hydrochloride (USAN)
    • 49637-08-3
    • 5,5-Dimethyl-8-(3-methyl-2-octyl)-10-[4-(piperidino)butyryloxy]-2-(2-propynyl)-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-d]pyridine hydrochloride
    • D05100
    • Nabitan HCl
    • Nabutan hyrochloride
    • [5,5-dimethyl-8-(3-methyloctan-2-yl)-2-prop-2-ynyl-3,4-dihydro-1H-chromeno[4,3-c]pyridin-10-yl] 4-piperidin-1-ylbutanoate;hydrochloride
    • 8-(1,2-Dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-(1)benzopyrano(4,3-c)pyridin-10-yl 1-piperidinebutyrate monohydrochloride
    • 1-Piperidinebutanoic acid, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-(1)benzopyrano(4,3-c)pyridin-10-yl ester monohydrochloride
    • Abbott 4056
    • UNII-2F3L1A6VXE
    • SP-106
    • NABITAN HYDROCHLORIDE
    • NABUTAN HYDROCHLORIDE
    • 5,5-Dimethyl-8-(3-methyloctan-2-yl)-2-(prop-2-yn-1-yl)-1,3,4,5-tetrahydro-2H-[1]benzopyrano[4,3-c]pyridin-10-yl 4-(piperidin-1-yl)butanoate--hydrogen chloride (1/1)
    • 1-Piperidinebutanoic acid, 8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propynyl)-2H-(1)benzopyrano(4,3-c)pyridin-10-yl ester monohydrochloride-
    • 2F3L1A6VXE
    • NIB
    • 5,5-Dimethyl-8-(3-methyl-2-octyl)-10-[4-(piperidino)butyryloxy]-2-(2-propynyl)-1,2,3,4-tetrahydro- 5H-[1]benzopyrano[3,4-d] pyridine hydrochloride
    • SCHEMBL122778
    • KWXQFOPVLBPXHY-UHFFFAOYSA-N
    • CHEMBL2103940
    • SP 106
    • Abbott-4056
    • Renchi: InChI=1S/C35H52N2O3.ClH/c1-7-9-11-15-26(3)27(4)28-23-31(39-33(38)16-14-21-36-19-12-10-13-20-36)34-29-25-37(18-8-2)22-17-30(29)35(5,6)40-32(34)24-28;/h2,23-24,26-27H,7,9-22,25H2,1,3-6H3;1H
    • Clave inchi: KWXQFOPVLBPXHY-UHFFFAOYSA-N
    • Sonrisas: Cl.CCCCCC(C(C1C=C(OC(CCCN2CCCCC2)=O)C2C3CN(CC#C)CCC=3C(OC=2C=1)(C)C)C)C

Atributos calculados

  • Calidad precisa: 584.374471
  • Masa isotópica única: 584.374471
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 5
  • Recuento de átomos pesados: 41
  • Cuenta de enlace giratorio: 13
  • Complejidad: 911
  • Recuento de unidades de unión covalente: 2
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 2
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 42

Propiedades experimentales

  • Denso: 1.08
  • Punto de ebullición: 642.4°Cat760mmHg
  • Punto de inflamación: 342.3°C
  • índice de refracción: 1.561

1-Piperidinebutanoicacid,8-(1,2-dimethylheptyl)-1,3,4,5-tetrahydro-5,5-dimethyl-2-(2-propyn-1-yl)-2H-[1]benzopyrano[4,3-c]pyridin-10-ylester, hydrochloride (1:1) Literatura relevante

Artículos recomendados

Proveedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Enjia Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Taizhou Jiayin Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd